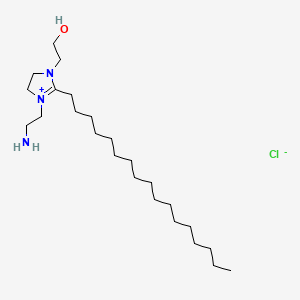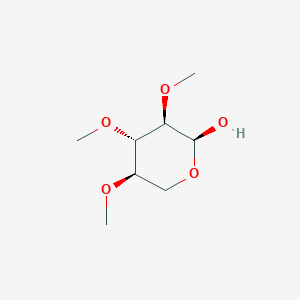
2,4,4'-Trifluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4’-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a derivative of benzophenone, where three hydrogen atoms are replaced by fluorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4’-Trifluorobenzophenone typically involves the reaction of fluorobenzene with formaldehyde under the catalysis of organic sulphonic acids. This reaction produces difluorodiphenylmethane, which is then isolated and oxidized with nitric acid to yield 2,4,4’-Trifluorobenzophenone . Another method involves the photochlorination of 2-fluorotoluene to produce 2-fluorodichlorotoluene or 2-fluorotrichlorotoluene, followed by Friedel-Crafts reaction and fluorobenzene condensation .
Industrial Production Methods
Industrial production of 2,4,4’-Trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4’-Trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethylated carboxylic acids, alcohols, and substituted benzophenones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,4’-Trifluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,4,4’-Trifluorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluorobenzophenone
- 4,4’-Difluorobenzophenone
- 2,2’,4,4’-Tetrafluorobenzophenone
Uniqueness
2,4,4’-Trifluorobenzophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance, such as in the production of high-performance polymers .
Propiedades
Número CAS |
80512-44-3 |
|---|---|
Fórmula molecular |
C13H7F3O |
Peso molecular |
236.19 g/mol |
Nombre IUPAC |
(2,4-difluorophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7F3O/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H |
Clave InChI |
IMMOAYTWCPNYML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)

![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
